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Compound of Interest

Compound Name: GSK2973980A

Cat. No.: B12433303 Get Quote

In the landscape of drug discovery for metabolic diseases, Diacylglycerol O-acyltransferase 1

(DGAT1) has emerged as a key therapeutic target. DGAT1 is a crucial enzyme in the final step

of triglyceride synthesis. Its inhibition presents a promising strategy for managing conditions

like obesity and type 2 diabetes. This guide provides a comparative analysis of GSK2973980A,

a potent and selective DGAT1 inhibitor, with other relevant compounds in metabolic assays.

Overview of DGAT1 Inhibition
DGAT1 catalyzes the reaction of diacylglycerol (DAG) and a fatty acyl-CoA to form a

triglyceride. This process is central to the absorption of dietary fat in the intestine and the

storage of triglycerides in adipose tissue. By inhibiting DGAT1, compounds like GSK2973980A
can reduce the synthesis and absorption of triglycerides, leading to beneficial metabolic effects.
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Caption: The signaling pathway of DGAT1 in triglyceride synthesis and its inhibition by

GSK2973980A.

Comparative Performance of DGAT1 Inhibitors
The efficacy of GSK2973980A is best understood in comparison to other well-characterized

DGAT1 inhibitors. The following tables summarize key performance data from various in vitro

and in vivo metabolic assays.

In Vitro Potency and Selectivity
This table compares the half-maximal inhibitory concentration (IC50) of various DGAT1

inhibitors against DGAT1 and other related enzymes, highlighting their potency and selectivity.

Compound DGAT1 IC50 (nM)
Selectivity over
DGAT2

Reference

GSK2973980A 3 >2900-fold [1]

PF-04620110 19 >100-fold [2][3][4]

T-863

Potent inhibitor

(specific IC50 not

provided)

No inhibitory activity

against human

DGAT2 at up to 10 µM

[5]

A-922500

Potent and selective

(specific IC50 not

provided)

- [6]

Pradigastat

Potent and selective

(specific IC50 not

provided)

- [7][8][9][10]

In Vivo Efficacy in Rodent Models
The following table summarizes the in vivo effects of DGAT1 inhibitors on postprandial

triglyceride levels in rodent models, a key indicator of their ability to block dietary fat absorption.
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Compound Animal Model Dose
Effect on
Postprandial
Triglycerides

Reference

GSK2973980A Mice Not specified

Reduced plasma

TG levels in

postprandial lipid

excursion

PF-04620110 Rats ≥0.1 mg/kg

Reduction in

plasma

triglyceride levels

following a lipid

challenge

[2][4]

T-863 Mice 10 mg/kg

Significantly

delayed fat

absorption

[5]

A-922500
Mice, Rats,

Hamsters

0.03, 0.3, 3

mg/kg

Dose-

dependently

attenuated the

maximal

postprandial rise

in serum

triglycerides

[6]

H128 db/db mice 10 mg/kg

Acutely inhibited

intestinal

triglyceride

absorption

[11]

Pradigastat Humans 20 mg, 40 mg

41% and 70%

reduction in

fasting

triglycerides,

respectively

[9]
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Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments used to evaluate the performance of DGAT1 inhibitors.

In Vitro DGAT1 Inhibition Assay (Fluorescence-based)
This assay measures the activity of DGAT1 by detecting the release of Coenzyme A (CoA)

during the synthesis of triglycerides.

Experimental Workflow for In Vitro DGAT1 Inhibition Assay
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Caption: Workflow for a fluorescence-based in vitro DGAT1 inhibition assay.

Protocol:

Prepare a reaction mixture containing DGAT1-expressing microsomes, the diacylglycerol

substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a thio-reactive fluorescent probe (e.g., 7-

diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM).

Add the test compound (e.g., GSK2973980A) at various concentrations.

Initiate the reaction by adding the acyl-CoA substrate (e.g., oleoyl-CoA).

Incubate the reaction at 37°C.

The DGAT1-mediated reaction releases Coenzyme A with a free sulfhydryl group (CoASH).

CoASH reacts with the CPM probe, producing a fluorescent product.

Measure the fluorescence at an excitation wavelength of 355 nm and an emission

wavelength of 460 nm.

The level of fluorescence is proportional to DGAT1 activity. The inhibitory effect of the test

compound is calculated relative to a vehicle control.[5]

In Vivo Postprandial Lipid Excursion Model
This model assesses the in vivo efficacy of a DGAT1 inhibitor in reducing the absorption of

dietary fats.

Protocol:

Fast rodents (e.g., mice or rats) overnight to establish a baseline triglyceride level.

Administer the test compound (e.g., GSK2973980A) or vehicle orally.

After a set period (e.g., 1 hour), administer an oral bolus of a high-fat substance, such as

corn oil.
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Collect blood samples at various time points after the lipid challenge (e.g., 0, 1, 2, 4 hours).

Measure the plasma triglyceride concentrations in the collected samples.

A reduction in the postprandial rise in triglyceride levels in the compound-treated group

compared to the vehicle-treated group indicates inhibition of fat absorption.[5][6][11]

Conclusion
GSK2973980A demonstrates high potency and selectivity for DGAT1 in in vitro assays.[1] Its

performance in preclinical in vivo models is comparable to or exceeds that of other DGAT1

inhibitors, effectively reducing postprandial hypertriglyceridemia. The data presented in this

guide underscore the potential of GSK2973980A as a therapeutic agent for metabolic

disorders characterized by dyslipidemia. Further clinical investigations are warranted to fully

elucidate its therapeutic profile in humans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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